An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyltrichlorosilane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅Cl₃Si, is a versatile and highly reactive organosilicon compound.[1][2] As a member of the chlorosilane family, its utility is primarily derived from the three reactive chlorine atoms attached to the silicon atom, rendering it an excellent electrophile and a valuable precursor in a multitude of chemical syntheses.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyltrichlorosilane, with a focus on its applications in research and development, including its role as an intermediate in the synthesis of complex molecules relevant to the pharmaceutical industry.
Chemical and Physical Properties
Ethyltrichlorosilane is a colorless, fuming liquid characterized by a pungent odor.[3][4] It is a highly flammable and corrosive compound that requires careful handling in a controlled laboratory environment.[5][6] The key physical and chemical properties of ethyltrichlorosilane are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂H₅Cl₃Si | [7] |
| Molecular Weight | 163.51 g/mol | [8] |
| Boiling Point | 99-101 °C | [9] |
| Melting Point | -106 °C | [9] |
| Density | 1.237 g/mL at 25 °C | [9] |
| Vapor Pressure | 26 mmHg at 20 °C | [7] |
| Flash Point | 22 °C | [7] |
| Refractive Index | 1.426 at 20 °C | [9] |
| Solubility | Reacts with water and alcohol.[10] Soluble in many organic solvents. |
Reactivity of Ethyltrichlorosilane
The reactivity of ethyltrichlorosilane is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This high reactivity makes it a valuable intermediate for the synthesis of a wide range of organosilicon compounds.
Hydrolysis and Condensation
Ethyltrichlorosilane reacts vigorously with water in a hydrolysis reaction to form ethylsilanetriol (C₂H₅Si(OH)₃) and hydrogen chloride (HCl) gas.[8] The resulting silanetriol is unstable and readily undergoes self-condensation to form polysiloxanes, which are the basis for silicone polymers. The extent of polymerization and the structure of the resulting polymer can be controlled by the reaction conditions.
Alcoholysis
Similar to hydrolysis, ethyltrichlorosilane reacts with alcohols to form alkoxysilanes. The reaction proceeds by the stepwise substitution of the chloro groups with alkoxy groups, releasing HCl as a byproduct. The resulting ethylalkoxysilanes are useful as coupling agents and in the preparation of sol-gel materials.
Reactions with Organometallic Reagents
Ethyltrichlorosilane readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. These reactions are a versatile method for the synthesis of a variety of organosilanes with different organic substituents. The degree of substitution can be controlled by the stoichiometry of the reactants.
Experimental Protocols
Protocol 1: Controlled Hydrolysis and Condensation for the Formation of a Polysiloxane Gel
Objective: To demonstrate the hydrolysis and subsequent condensation of ethyltrichlorosilane to form a cross-linked polysiloxane gel.
Materials:
-
Ethyltrichlorosilane (ETCS)
-
Isopropanol (IPA)
-
Deionized water
-
Toluene
-
Ammonium hydroxide (30% solution)
Procedure:
-
In a fume hood, prepare a solution of 10 mL of ethyltrichlorosilane in 50 mL of toluene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.
-
Prepare a hydrolysis solution by mixing 20 mL of isopropanol, 10 mL of deionized water, and 1 mL of ammonium hydroxide solution.
-
Slowly add the hydrolysis solution to the stirred ETCS solution from the dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce HCl gas. Ensure efficient stirring to dissipate heat and facilitate the reaction.
-
After the addition is complete, continue stirring the mixture for 2 hours at room temperature to allow for the condensation reaction to proceed.
-
Observe the formation of a viscous liquid, which will gradually turn into a gel.
-
The gel can be washed with toluene to remove any unreacted starting material and soluble oligomers.
-
The resulting gel can be dried in a vacuum oven at 60°C to obtain a solid polysiloxane material.
Protocol 2: General Procedure for Silylation of an Alcohol
Objective: To protect a hydroxyl group in an alcohol by converting it into an ethylsilyl ether using ethyltrichlorosilane.
Materials:
-
Ethyltrichlorosilane (ETCS)
-
The alcohol to be protected
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a fume hood, dissolve the alcohol (1 equivalent) and triethylamine (3.3 equivalents) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of ethyltrichlorosilane (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by column chromatography on silica gel.
Applications in Research and Drug Development
Ethyltrichlorosilane is a key building block in organic and materials chemistry with several applications relevant to researchers and drug development professionals.
-
Precursor to Silicone Polymers: As detailed in the reactivity section, the controlled hydrolysis of ethyltrichlorosilane is a fundamental method for producing silicone polymers with a wide range of properties and applications, from elastomers and sealants to biocompatible materials for medical devices.
-
Silylating Agent: The reactivity of the Si-Cl bonds allows ethyltrichlorosilane to be used as a silylating agent to protect hydroxyl groups in complex molecules during multi-step syntheses.[11] The resulting ethylsilyl ethers exhibit different stability profiles compared to more common silyl ethers, offering chemists additional options in their synthetic strategies.
-
Intermediate in Organic Synthesis: Ethyltrichlorosilane serves as a precursor for various organosilicon reagents. For instance, it is used in cobalt-catalyzed Diels-Alder reactions, which are a powerful tool for the construction of complex cyclic molecules that are often scaffolds for pharmaceuticals and agrochemicals.[2][12]
-
Surface Modification: Ethyltrichlorosilane can be used to modify the surface properties of materials such as glass and silica. The reaction of ETCS with surface hydroxyl groups forms a hydrophobic ethylsilyl layer, which can be useful in applications ranging from chromatography to microfluidics.
While direct use of ethyltrichlorosilane in final drug products is not common, its role as a versatile intermediate in the synthesis of complex organic molecules makes it a valuable compound for the pharmaceutical industry.[13] The ability to introduce silicon-containing moieties or to use it as a protecting group facilitates the efficient synthesis of active pharmaceutical ingredients (APIs).
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups as a nanobuilding block and its use for preparation of gas permeable membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya [atamanchemicals.com]
- 5. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. gelest.com [gelest.com]
- 8. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]
